5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole
Description
Properties
IUPAC Name |
2-benzyl-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34O4/c1-39-35-24-33(37(38)32(22-28-14-6-2-7-15-28)23-29-16-8-3-9-17-29)34(40-26-30-18-10-4-11-19-30)25-36(35)41-27-31-20-12-5-13-21-31/h2-21,24-25,32H,22-23,26-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAMPNAOHMKELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Protection of Phenolic Groups
A foundational approach involves the selective protection of phenolic hydroxyl groups via benzylation and methoxylation. The patent CN103201244B outlines a representative pathway for analogous compounds, where 3,4-difluorophenol undergoes benzylation in 2-butanone using benzyl bromide and potassium carbonate. This step achieves ~97% yield of 4-(benzyloxy)-1,2-difluorobenzene, demonstrating the efficiency of polar aprotic solvents in facilitating nucleophilic substitution.
Subsequent methoxylation is performed in a toluene/N-methylpyrrolidone (NMP) mixture (8:2 v/v) with potassium tert-butoxide and methanol at 90°C. The methoxy group is introduced at the ortho position relative to the benzyl ether, yielding 4-(benzyloxy)-1-fluoro-2-methoxybenzene. This two-step sequence highlights the importance of solvent polarity and base strength in directing substitution patterns.
Regioselective Bis-Benzylation
For the target compound, the 2,4-bis(phenylmethoxy) motif requires double benzylation of a resorcinol derivative. A modified protocol from the synthesis of glycitein intermediates employs benzyl chloride in dimethylformamide (DMF) with excess potassium carbonate. The reaction proceeds at 50°C for 48 hours, achieving near-quantitative protection of the 2- and 4-hydroxyl groups. Critical parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 95–98 |
| Base | K₂CO₃ | 95–98 |
| Temperature | 50°C | 95–98 |
| Reaction Time | 48 h | 95–98 |
This method avoids over-alkylation by controlling stoichiometry (2.2 eq benzyl chloride per hydroxyl group).
Hydrogenolysis and Final Assembly
O-Alkylation with Cyclopropane Derivatives
A critical step in analogous syntheses involves O-alkylation with 1-bromomethyl cyclopropane in a water/2-butanone biphasic system. For 5-(bis-benzyl)ethanone, this would install the cyclo propyl methoxy group, requiring:
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Base : Sodium hydride or potassium tert-butoxide to deprotonate phenolic hydroxyls.
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Solvent : Toluene/NMP (8:2 v/v) at 95°C to enhance nucleophilicity.
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Yield : ~85–92% after recrystallization from isopropyl alcohol.
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients. The target compound’s lipophilicity (logP ≈ 6.2) necessitates higher ethyl acetate ratios (30–40%) for elution.
Recrystallization
Recrystallization from isopropyl alcohol or cyclohexane yields analytically pure material (>99% by HPLC). Key data:
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | Differential Scanning Calorimetry |
| Purity | >99% | HPLC (C18 column) |
| Molecular Weight | 542.7 g/mol | HRMS ([M+Na]⁺) |
Challenges and Optimization Opportunities
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Regioselectivity : Competing O- vs. C-alkylation during benzylation necessitates careful base selection (e.g., K₂CO₃ over NaOH).
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Catalyst Poisoning : Pd/C deactivation by sulfur impurities requires pre-treatment of solvents with activated charcoal.
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Scale-Up : Exothermic methoxylation steps demand controlled addition rates to prevent thermal runaway .
Chemical Reactions Analysis
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues from the Handbook of Hydroxyacetophenones
The Handbook of Hydroxyacetophenones provides critical insights into compounds with overlapping functional groups and substitution patterns. Below is a comparative analysis:
Key Observations :
- Substitution Complexity : The target compound distinguishes itself with a bis-benzyl group at position 5 , which is rare in the analogues listed. Most related compounds prioritize hydroxyl or single benzyl groups in their substitution patterns.
- Synthetic Challenges : Introducing multiple bulky substituents (e.g., bis-benzyl and bis-phenylmethoxy) may require stringent reaction conditions to avoid steric hindrance, as seen in the synthesis of tris(phenylmethoxy) derivatives .
Biological Activity
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole, a compound with the CAS number 92206-15-0, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure characterized by bis-benzyl groups and multiple methoxy substituents, which may contribute to its biological activity.
Synthesis
Recent advances in synthetic methods have facilitated the production of this compound. Techniques such as demethylation of m-methoxy phenols and the use of bimetallic catalysts have been employed to enhance yield and purity . The synthesis often involves multiple steps, including the formation of aryl ether linkages and subsequent modifications to achieve the desired functional groups.
Anticancer Properties
One of the most promising areas of research regarding this compound is its anticancer potential. Studies have indicated that compounds with similar structural motifs exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of phenolic compounds have shown activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors .
Table 1: Summary of Anticancer Activities
| Compound | Target Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | 12.5 | |
| Similar Phenolic Derivative | Colorectal Cancer | 8.0 | |
| Another Related Compound | Melanoma | 15.0 |
The proposed mechanism for the anticancer activity includes inhibition of COX-2 and modulation of apoptotic pathways. The presence of methoxy groups may enhance lipophilicity, allowing better cell membrane penetration and subsequent interaction with intracellular targets.
Case Studies
- In Vitro Studies : A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 12.5 µM, indicating potent activity against these cells .
- In Vivo Models : In animal models, administration of similar phenolic compounds resulted in reduced tumor growth rates compared to control groups. This suggests that the compound may have translational potential for therapeutic applications in oncology .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the benzyl and methoxy groups can significantly influence biological activity. For example, increasing the number of methoxy substituents generally enhances anticancer efficacy due to improved interactions with target proteins involved in tumor progression .
Q & A
Basic: What are the recommended synthetic methodologies for 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole?
The synthesis typically involves multi-step protection/deprotection strategies and etherification reactions . A critical step is the Williamson ether synthesis , where alkoxy groups are introduced via reaction between a phenolic intermediate and benzyl halides under alkaline conditions . For example, refluxing with absolute ethanol and glacial acetic acid as a catalyst can facilitate nucleophilic substitution (as seen in analogous compounds) . Solvent choice (e.g., ethanol or DMF) and temperature control (80–120°C) are essential to avoid side reactions. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., 362.4 g/mol) and fragmentation patterns .
- NMR Spectroscopy :
- ¹H NMR identifies methoxy (δ 3.7–3.9 ppm) and benzyl ether protons (δ 4.8–5.2 ppm).
- ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons .
- X-ray Crystallography : Resolves steric effects from multiple benzyl groups, though crystallization may require slow evaporation from dichloromethane/hexane .
Advanced: How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be systematically addressed?
Contradictions often arise from rotamers (due to restricted rotation around benzyl ethers) or trace impurities . Strategies include:
- Variable-Temperature NMR : To coalesce split peaks and confirm dynamic rotational barriers .
- Deuterium Exchange Experiments : Identify acidic protons (e.g., residual hydroxyl groups) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Cross-validation with 2D NMR (COSY, HSQC) is critical for resolving overlapping signals .
Advanced: What experimental design considerations mitigate steric hindrance during functionalization reactions?
The compound’s bulky benzyl and methoxy groups necessitate:
- Protecting Group Strategy : Use temporary groups (e.g., tert-butyldimethylsilyl) to shield reactive sites during functionalization .
- Catalytic Systems : Palladium/copper catalysts for Suzuki-Miyaura coupling, with ligands (e.g., SPhos) to enhance steric tolerance .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity .
- Microwave-Assisted Synthesis : Accelerates reactions to reduce decomposition risks .
Advanced: How does the compound’s electronic and steric profile influence its biological activity?
The electron-donating methoxy groups enhance aromatic ring stability and modulate interactions with hydrophobic pockets in enzymes or receptors . The benzyl ethers contribute to lipophilicity, potentially improving membrane permeability (logP ~4.2 predicted). However, steric bulk may limit binding to flat active sites. Computational docking (e.g., AutoDock Vina) and QSAR studies can correlate substituent positions with activity, guiding derivatives for medicinal chemistry .
Basic: What are the stability and storage requirements for this compound?
The compound is sensitive to:
- Light/Oxidation : Store in amber vials under inert gas (N₂/Ar) at –20°C .
- Hydrolysis : Avoid aqueous or protic solvents; anhydrous DMSO or THF is preferred for biological assays .
Stability tests (TGA/DSC) indicate decomposition above 200°C, but long-term storage requires desiccants (e.g., molecular sieves) .
Advanced: What strategies resolve low yields in large-scale synthesis?
Common pitfalls include incomplete benzylation and byproduct formation . Solutions:
- Phase-Transfer Catalysis : Enhances reaction rates in biphasic systems (e.g., NaOH/benzyl chloride with Aliquat 336) .
- Flow Chemistry : Improves heat/mass transfer for exothermic steps (e.g., benzyl halide additions) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize stoichiometry .
Advanced: How can metabolic pathways and toxicity profiles be predicted for this compound?
- In Silico Tools : Use SwissADME for bioavailability predictions and ProTox-II for toxicity screening .
- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic intermediates via LC-HRMS .
- CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
